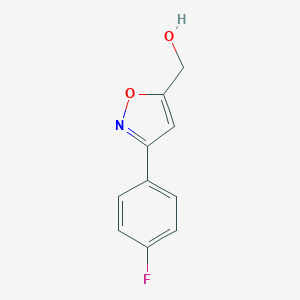![molecular formula C22H25BrNP B151396 [3-(Methylamino)propyl]triphenylphosphonium Bromide CAS No. 145126-87-0](/img/structure/B151396.png)
[3-(Methylamino)propyl]triphenylphosphonium Bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(Methylamino)propyl]triphenylphosphonium Bromide is a quaternary phosphonium salt with the molecular formula C22H25BrNP. This compound is characterized by the presence of a triphenylphosphonium group attached to a (3-(methylamino)propyl) chain. It is commonly used in organic synthesis and has applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(methylamino)propyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with 1,3-dibromopropane, followed by the introduction of methylamine. The reaction is carried out in a solvent such as toluene or methanol under reflux conditions. The general steps are as follows:
Formation of (3-bromopropyl)triphenylphosphonium bromide:
Introduction of Methylamine:
Industrial Production Methods: Industrial production of (3-(methylamino)propyl)triphenylphosphonium bromide follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields.
化学反应分析
Types of Reactions: [3-(Methylamino)propyl]triphenylphosphonium Bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, particularly in the presence of strong oxidizing or reducing agents.
Wittig Reactions: It can be used as a precursor for the synthesis of ylides, which are intermediates in the Wittig reaction for the formation of alkenes.
Common Reagents and Conditions:
Nucleophiles: Such as hydroxide, cyanide, or alkoxide ions for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted phosphonium salts can be formed.
Alkenes: Through Wittig reactions, alkenes are produced as major products.
科学研究应用
[3-(Methylamino)propyl]triphenylphosphonium Bromide has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of ylides for Wittig reactions.
作用机制
The mechanism of action of (3-(methylamino)propyl)triphenylphosphonium bromide involves its ability to target and accumulate in mitochondria. The triphenylphosphonium group facilitates the compound’s entry into the mitochondria due to its lipophilic nature and positive charge. Once inside the mitochondria, it can disrupt mitochondrial function, leading to cell death in cancer cells. This selective accumulation is due to the higher transmembrane potential in cancer cell mitochondria compared to normal cells .
相似化合物的比较
(3-Aminopropyl)triphenylphosphonium bromide: Similar structure but with an amino group instead of a methylamino group.
(3-Dimethylamino)propyl)triphenylphosphonium bromide: Contains a dimethylamino group instead of a methylamino group.
Uniqueness:
属性
CAS 编号 |
145126-87-0 |
|---|---|
分子式 |
C22H25BrNP |
分子量 |
414.3 g/mol |
IUPAC 名称 |
3-(methylamino)propyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C22H25NP.BrH/c1-23-18-11-19-24(20-12-5-2-6-13-20,21-14-7-3-8-15-21)22-16-9-4-10-17-22;/h2-10,12-17,23H,11,18-19H2,1H3;1H/q+1;/p-1 |
InChI 键 |
COPZBGVEAWELFU-UHFFFAOYSA-M |
SMILES |
CNCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
规范 SMILES |
CNCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


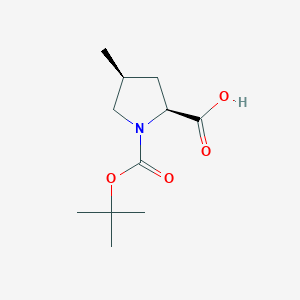

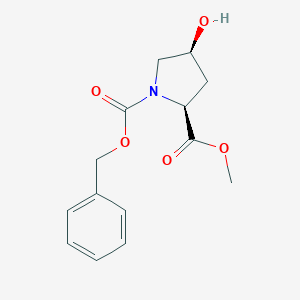
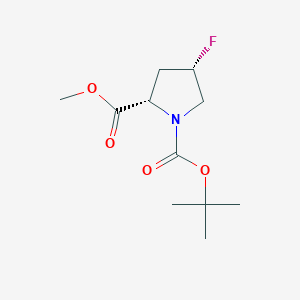


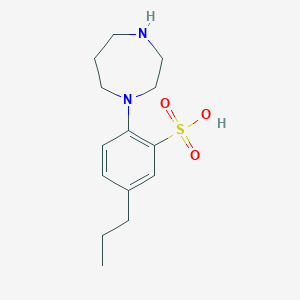
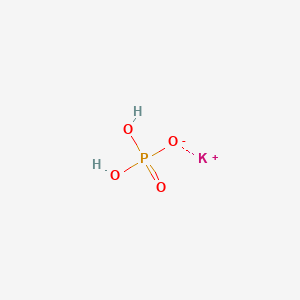
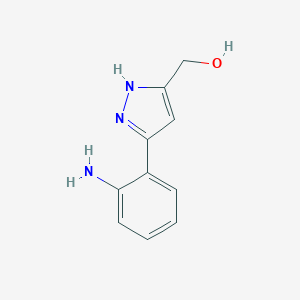
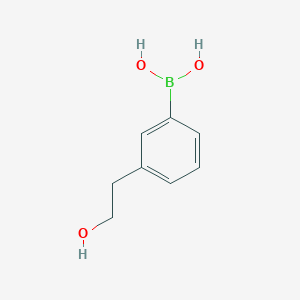
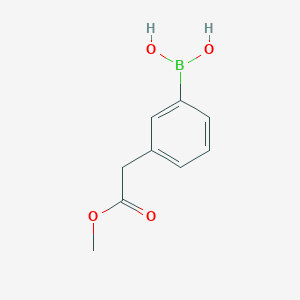

![(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(4-methylphenyl)phosphine]](/img/structure/B151349.png)
